5-bromo-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzene-1-sulfonamide
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Description
This compound is a type of benzamide , which is a class of compounds containing a benzene ring attached to an amide functional group.
Chemical Reactions Analysis
The molecular formula of this compound is C13H11BrClNO4S . Its average mass is 392.653 Da and its monoisotopic mass is 390.928070 Da .Physical and Chemical Properties Analysis
The molecular formula of this compound is C13H11BrClNO4S . Its average mass is 392.653 Da and its monoisotopic mass is 390.928070 Da .Scientific Research Applications
Bromophenol Derivatives and Antioxidant Activity
Bromophenol derivatives, similar in structure to the given compound, have been isolated from marine algae and shown to possess potent antioxidant activities. These compounds, characterized by bromo and methoxy substituents, demonstrate significant free radical scavenging capabilities, highlighting their potential in preventing oxidative stress-related diseases or the deterioration of food products (Li et al., 2011).
Sulfonamide-based Enzyme Inhibition
Sulfonamides, which include a sulfonamide moiety as seen in the queried compound, have been extensively studied for their enzyme inhibition properties. This research avenue explores their potential therapeutic applications, particularly in addressing diseases through the modulation of enzyme activity. Notably, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase and α-glucosidase, enzymes relevant to Alzheimer’s disease and diabetes, respectively. These studies reveal the compounds' potential as novel therapeutic agents, underscoring the importance of sulfonamide derivatives in medicinal chemistry (Riaz, 2020).
Properties
IUPAC Name |
5-bromo-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO4S/c1-20-12-5-2-8(14)6-13(12)21(18,19)16-10-7-9(15)3-4-11(10)17/h2-7,16-17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWYDZCIYINORK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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